molecular formula C18H15F3N2O2S B2717246 5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole CAS No. 1226439-92-4

5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole

Cat. No.: B2717246
CAS No.: 1226439-92-4
M. Wt: 380.39
InChI Key: HVQBXPUHPKIMSF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-(methylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with 4-(trifluoromethoxy)aniline to form an intermediate Schiff base. This intermediate is then subjected to cyclization with methylthioacetic acid under acidic conditions to yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-(methylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-(methylthio)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-2-(methylthio)-1-(4-fluorophenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-2-(methylthio)-1-(4-chlorophenyl)-1H-imidazole
  • 5-(4-Methoxyphenyl)-2-(methylthio)-1-(4-bromophenyl)-1H-imidazole

Uniqueness

The presence of the trifluoromethoxy group in 5-(4-methoxyphenyl)-2-(methylsulfanyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole imparts unique electronic properties, making it more lipophilic and potentially enhancing its ability to cross biological membranes. This can result in improved bioavailability and efficacy compared to similar compounds lacking the trifluoromethoxy group.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2-methylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c1-24-14-7-3-12(4-8-14)16-11-22-17(26-2)23(16)13-5-9-15(10-6-13)25-18(19,20)21/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQBXPUHPKIMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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